molecular formula C22H21NO4S B3592483 N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE CAS No. 309733-11-7

N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE

Cat. No.: B3592483
CAS No.: 309733-11-7
M. Wt: 395.5 g/mol
InChI Key: UBXDBFOJJZHTFS-UHFFFAOYSA-N
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Description

N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE is a complex organic compound with the molecular formula C₂₂H₂₁NO₄S and a molecular mass of 395.47 g/mol . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the benzodioxole and naphthalene sulfonamide groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, starting with the formation of the spiro[1,3-benzodioxole-2,1’-cyclohexane] core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The naphthalene sulfonamide group is then introduced via a sulfonation reaction, where naphthalene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines .

Mechanism of Action

The mechanism of action of N-SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, while the sulfonamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c24-28(25,19-10-8-16-6-2-3-7-17(16)14-19)23-18-9-11-20-21(15-18)27-22(26-20)12-4-1-5-13-22/h2-3,6-11,14-15,23H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXDBFOJJZHTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151386
Record name N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309733-11-7
Record name N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309733-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-spiro[1,3-Benzodioxole-2,1′-cyclohexan]-5-yl-2-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE
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N-SPIRO[1,3-BENZODIOXOLE-2,1'-CYCLOHEXAN]-5-YLNAPHTHALENE-2-SULFONAMIDE

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